Welcome to the BenchChem Online Store!
molecular formula C7H9N3O3 B8413679 6-Methoxy-5-methyl-2-nitro-3-pyridinamine

6-Methoxy-5-methyl-2-nitro-3-pyridinamine

Cat. No. B8413679
M. Wt: 183.16 g/mol
InChI Key: MUEOCYNFWYQNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781452B2

Procedure details

The crude product (1.93 g) of N-(6-methoxy-5-methyl-2-nitro-3-pyridinyl) acetamide was dissolved in methanol (36 ml), 5N sodium hydroxide solution (6 ml) was added, and the reaction mixture was stirred for 15 minutes at room temperature. After water was added to the reaction solution, it was extracted with ethyl acetate and dried over magnesium sulfate, and the solvent was evaporated, thereby yielding the title compound (1.06 g, 5.79 mmol) as a yellow solid.
[Compound]
Name
crude product
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
N-(6-methoxy-5-methyl-2-nitro-3-pyridinyl) acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([NH:12]C(=O)C)=[CH:5][C:4]=1[CH3:16].[OH-].[Na+].O>CO>[CH3:1][O:2][C:3]1[N:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([NH2:12])=[CH:5][C:4]=1[CH3:16] |f:1.2|

Inputs

Step One
Name
crude product
Quantity
1.93 g
Type
reactant
Smiles
Name
N-(6-methoxy-5-methyl-2-nitro-3-pyridinyl) acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C(=N1)[N+](=O)[O-])NC(C)=O)C
Name
Quantity
36 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C=C(C(=N1)[N+](=O)[O-])N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.79 mmol
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.